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In-Depth Technical Guide to Perfluorooct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Perfluorooct-1-ene (CAS Number:
559-14-8), a fully fluorinated alkene. The document details its molecular structure,
physicochemical properties, and synthesis. It also explores the broader context of
perfluorinated compounds in drug development, highlighting the unique attributes that fluorine
imparts to molecules. This guide is intended to be a valuable resource for researchers in
organic synthesis, medicinal chemistry, and materials science.

Introduction

Perfluorooct-1-ene is a perfluoroalkene, a class of compounds where all hydrogen atoms on
the carbon backbone have been replaced by fluorine. This substitution confers remarkable
properties, including high thermal stability, chemical inertness, and unique electronic
characteristics. The carbon-fluorine bond is the strongest single bond in organic chemistry,
rendering perfluorinated compounds highly resistant to degradation.[1]

In the context of drug discovery and development, the incorporation of fluorine into organic
molecules is a widely used strategy to enhance a drug candidate's metabolic stability,
bioavailability, and binding affinity.[2][3][4] While Perfluorooct-1-ene itself is not a therapeutic

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1351128?utm_src=pdf-interest
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.organic-chemistry.org/synthesis/C1C/hetero/perfluoroalkanes.shtm
https://www.pharmacyjournal.org/archives/2025/vol7issue2/PartB/7-2-19-656.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://www.researchgate.net/publication/335629172_Fluorinated_compounds_present_opportunities_for_drug_discovery
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

agent, it serves as a valuable fluorinated building block in organic synthesis. Its reactive double
bond provides a handle for introducing the perfluorooctyl moiety into more complex molecular
architectures.

Molecular Structure and Identification
CAS Number: 559-14-8[5][6][7]

Molecular Formula: CsF1s[5][7]

IUPAC Name: 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene[5]
Synonyms: Perfluoro-1-octene, Hexadecafluoro-1-octene[5][7]

Molecular Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of Perfluorooct-1-ene.

Property Value Reference
Molecular Weight 400.06 g/mol [5]
Appearance Colorless liquid [6]
Boiling Point 105 °C [6]
Density 1.658 + 0.06 g/cm3 (Predicted) [6]

LogP (Octanol-Water Partition
o 5.3 (Computed) [5]
Coefficient)

Synthesis of Perfluorooct-1-ene

While a specific detailed experimental protocol for the synthesis of Perfluorooct-1-ene is not
readily available in the searched literature, a general and common method for the preparation
of perfluoroalkenes is through the pyrolysis of the sodium salts of perfluorocarboxylic acids.
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General Experimental Protocol: Pyrolysis of Sodium
Perfluorononanoate

This protocol is a generalized procedure based on known methods for the synthesis of
perfluoroalkenes.

Materials:

Sodium perfluorononanoate

Anhydrous sodium carbonate

High-temperature tube furnace

Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

Vacuum pump

Distillation apparatus

Procedure:

A thoroughly dried mixture of sodium perfluorononanoate and anhydrous sodium carbonate
is prepared. The sodium carbonate is added to prevent the formation of acidic byproducts.

e The mixture is placed in a pyrolysis tube, which is then connected to a cold trap and a
vacuum system.

e The system is evacuated and then heated under vacuum in a tube furnace. The temperature
is gradually increased to the decomposition temperature of the sodium salt (typically in the
range of 250-350 °C).

e The volatile products, including Perfluorooct-1-ene, are collected in the cold trap.

e The collected crude product is then purified by fractional distillation to yield pure
Perfluorooct-1-ene.
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Note: This is a generalized protocol. The optimal reaction conditions, including temperature,
pressure, and the ratio of reactants, would need to be determined empirically.

Spectroscopic Data

Detailed experimental spectra for Perfluorooct-1-ene are not widely published. However,
based on the known spectral properties of perfluoroalkenes, the following characteristics can
be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 19F NMR: The °F NMR spectrum is the most informative for characterizing perfluorinated
compounds due to the large chemical shift dispersion of the 1°F nucleus.[8] The spectrum of
Perfluorooct-1-ene would be complex, with distinct signals for the fluorine atoms at the
double bond and along the perfluoroalkyl chain. The vinylic fluorines would appear at a
characteristic chemical shift, and the signals for the CFz, and CFs groups would also be
resolved.

e 13C NMR: The 3C NMR spectrum would show signals for the eight carbon atoms. The
carbons of the double bond would be significantly deshielded. Coupling between carbon and
fluorine (*J_CF, 2J_CF, etc.) would lead to splitting of the carbon signals, providing valuable
structural information.

Infrared (IR) Spectroscopy

The IR spectrum of Perfluorooct-1-ene would be dominated by strong absorption bands
corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm~1. A
weaker band corresponding to the C=C double bond stretch would also be expected, though its
intensity may be diminished due to the symmetry of the perfluorinated environment.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M*) at m/z 400. The fragmentation
pattern would be characterized by the loss of CFs and other perfluoroalkyl fragments.

Reactivity and Applications in Synthesis
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The double bond in Perfluorooct-1-ene is electron-deficient due to the strong electron-
withdrawing effect of the perfluoroalkyl groups. This makes it susceptible to nucleophilic attack.
This reactivity is a key feature for its application as a building block in organic synthesis.

Nucleophilic Vinylic Substitution

Perfluorooct-1-ene can undergo nucleophilic vinylic substitution reactions where a nucleophile
replaces one of the vinylic fluorine atoms. This allows for the introduction of various functional
groups at the terminus of the perfluoroalkyl chain.

Cycloaddition Reactions

The electron-deficient double bond of Perfluorooct-1-ene can participate in cycloaddition
reactions, such as [4+2] and [2+2] cycloadditions, to form fluorinated cyclic and heterocyclic
compounds. These structures are of significant interest in medicinal chemistry.

Role in Drug Development

While there are no direct applications of Perfluorooct-1-ene as a drug, its role as a synthon for
introducing the perfluorooctyl group is significant. The presence of a long perfluoroalkyl chain
can dramatically alter the physicochemical properties of a molecule, including:

¢ Increased Lipophilicity: This can enhance membrane permeability and absorption.[3]

o Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, which can
prolong the half-life of a drug.[4]

o Conformational Control: The rigid nature of the perfluoroalkyl chain can influence the overall
conformation of a molecule, potentially leading to improved binding to a biological target.

The synthesis of novel fluorinated compounds using building blocks like Perfluorooct-1-ene is
an active area of research in the development of new pharmaceuticals and agrochemicals.[9]

Logical Workflow: Synthesis and Functionalization
of Perfluorooct-1-ene

The following diagram illustrates a general workflow for the synthesis of Perfluorooct-1-ene
and its subsequent use in the synthesis of a functionalized derivative.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10099028/
https://www.researchgate.net/publication/335629172_Fluorinated_compounds_present_opportunities_for_drug_discovery
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352780/
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/product/b1351128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Sodium Perfluorononanoate

Decarboxylation

Perfluorooct-1-ene Nucleophile (Nu-)

Nucleophilic Vinylic
Substitution

Functionalized Perfluoro-octene Derivative

Click to download full resolution via product page
Synthesis and Functionalization Workflow

Conclusion

Perfluorooct-1-ene is a valuable fluorinated building block with unique properties conferred by
its perfluorinated structure. While detailed experimental data is somewhat limited in publicly
accessible literature, its synthesis and reactivity follow predictable patterns for
perfluoroalkenes. Its utility in organic synthesis, particularly for the introduction of perfluoroalkyl
chains, makes it a compound of interest for researchers in drug discovery and materials
science who seek to leverage the unique advantages of fluorine chemistry. Further research
into the specific reactions and applications of Perfluorooct-1-ene is warranted to fully exploit

its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fluoroalkane and perfluoroalkane synthesis [organic-chemistry.org]

2. pharmacyjournal.org [pharmacyjournal.org]

3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved
and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

. researchgate.net [researchgate.net]

. Perfluorooct-1-ene | C8F16 | CID 2782409 - PubChem [pubchem.ncbi.nim.nih.gov]
. PERFLUOROOCTENE-1 CAS#: 559-14-8 [amp.chemicalbook.com]

. scbt.com [scbt.com]

. azom.com [azom.com]

°
(] [00] ~ (o2} (621 iy

. Fluorinated building blocks in drug design: new pathways and targets - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [CAS number and molecular structure of Perfluorooct-1-
ene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351128#cas-number-and-molecular-structure-of-
perfluorooct-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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